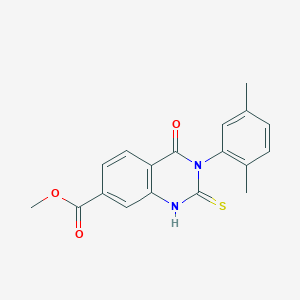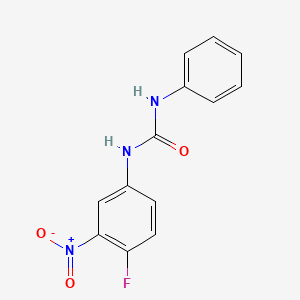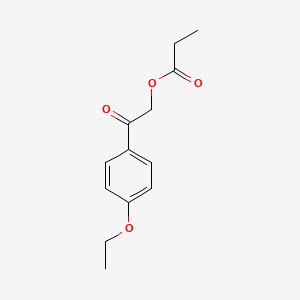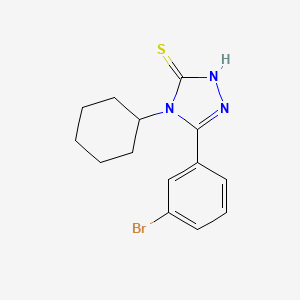
3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole, commonly known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDO belongs to the class of compounds known as oleananes, which are derived from natural sources such as plants and fungi. As a result of its unique chemical structure, CDDO exhibits a wide range of biological activities and has been extensively studied for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of CDDO is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. CDDO activates the Nrf2 pathway by binding to Keap1, a protein that normally inhibits the activation of Nrf2. Once activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), which leads to the upregulation of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
CDDO has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. CDDO has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as catalase and superoxide dismutase. CDDO has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. In cancer, CDDO has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of CDDO for lab experiments is its high purity and yield, which makes it easy to synthesize and use in experiments. CDDO also exhibits a wide range of biological activities, making it useful for studying various diseases and pathways. However, one of the limitations of CDDO is its relatively high cost compared to other compounds, which may limit its use in some experiments.
未来方向
There are several future directions for the study of CDDO, including the development of new synthetic methods for CDDO and its derivatives, the identification of new therapeutic applications for CDDO, and the development of new formulations for CDDO to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of CDDO and its derivatives, as well as to investigate their potential for use in combination with other drugs or therapies. Overall, the study of CDDO and its derivatives holds great promise for the development of new and effective treatments for a wide range of diseases.
合成方法
CDDO can be synthesized using a variety of methods, including the reaction of oleanolic acid with various reagents. One such method involves the reaction of oleanolic acid with 4-chlorobenzaldehyde and 2,2-dimethylpropanal in the presence of a catalyst such as trifluoroacetic acid. This method yields CDDO in high purity and yield, making it a popular choice for large-scale synthesis.
科学研究应用
CDDO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CDDO has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, CDDO has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurodegenerative disorders, CDDO has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-13(2,3)8-11-15-12(16-17-11)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWYEHFHJJSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)